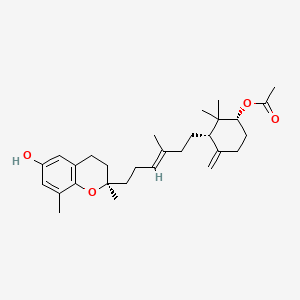
Litchinol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Litchinol B is a naturally occurring compound isolated from the roots of the plant Litchi chinensis, which belongs to the Sapindaceae family . It is classified as a phenolic compound and is known for its biological activity, particularly as a non-competitive inhibitor of the enzyme tyrosinase . The molecular formula of this compound is C₂₉H₄₂O₄, and it has a molecular weight of 454.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Litchinol B involves several steps, starting from the extraction of the roots of Litchi chinensis. The roots are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Litchi chinensis are harvested and processed in bulk. Solvent extraction is performed in large extraction tanks, and the crude extract is subjected to industrial-scale chromatography for purification. The final product is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Litchinol B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Litchinol B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and enzyme inhibition.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an antioxidant.
Industry: Utilized in the development of skin-whitening agents and cosmetic products
Mecanismo De Acción
Litchinol B exerts its effects primarily through the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. It acts as a non-competitive inhibitor, binding to the enzyme at a site distinct from the active site. This binding alters the enzyme’s conformation, reducing its activity and thereby decreasing melanin production . The inhibition constant (Kᵢ) for this compound is 5.70 μM .
Comparación Con Compuestos Similares
Litchinol B is unique compared to other tyrosinase inhibitors due to its non-competitive inhibition mechanism. Similar compounds include:
Kojic Acid: A competitive inhibitor of tyrosinase, commonly used in skin-whitening products.
Arbutin: Another competitive inhibitor that is also used for its skin-lightening properties.
Hydroquinone: A potent inhibitor of melanin synthesis but with a different mechanism of action.
This compound stands out due to its natural origin and specific inhibition mechanism, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C29H42O4 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |
InChI |
InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1 |
Clave InChI |
VFXYUSYDBLQNKJ-XXQNOWRISA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


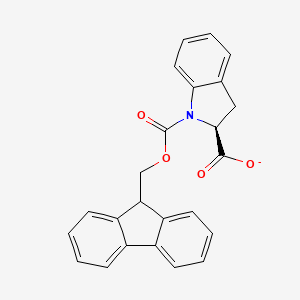
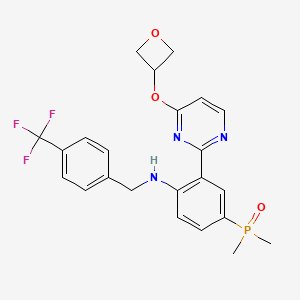
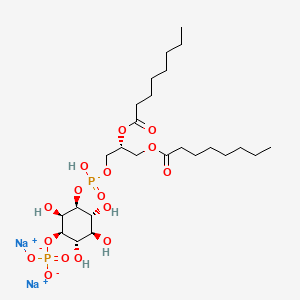
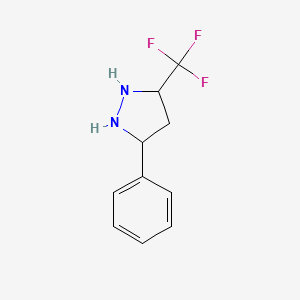
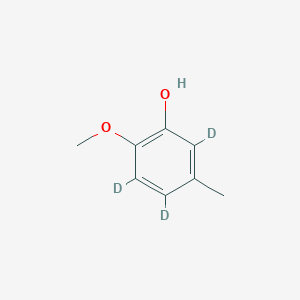

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)

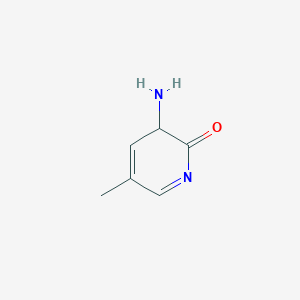
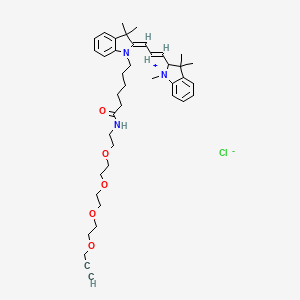
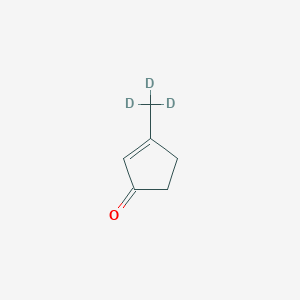
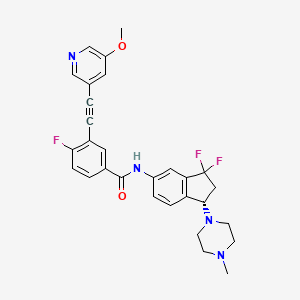

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
